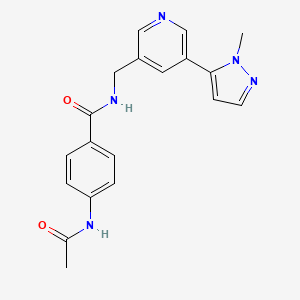![molecular formula C13H8BrNOS B2650144 3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one CAS No. 210303-61-0](/img/structure/B2650144.png)
3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one” is an organic compound that contains a methylidene group . The methylidene group is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, a method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one” can be analyzed using techniques such as X-ray diffraction . The crystal structures of similar compounds have been studied, revealing important information about intra- and inter-molecular interactions and stereoisomerism .Chemical Reactions Analysis
The chemical reactions involving “3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one” can be complex and varied. For example, the use of transition metals to catalyze the addition of hydridoboranes to unsaturated organic molecules has been realized several decades ago .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one” can be analyzed using various techniques. For instance, density functional theory can be used to study structural, optical, and photoelectrical properties .Scientific Research Applications
Solid-State Structures and Derivatives
Research into substituted 3-methylidene-1H-indol-2(3H)-one derivatives, closely related to the compound , showcases their structural diversity. These compounds, including those with thienylmethylidene groups, exhibit significant interest due to their potential as multiple-receptor tyrosine kinase inhibitors, akin to sunitinib. The studies detail the solid-state structures through single-crystal X-ray diffraction, offering insights into their intermolecular hydrogen bonding patterns and potential biological relevance (Spencer et al., 2010).
Photodynamic Therapy Applications
Another fascinating application area is in photodynamic therapy for cancer treatment. Compounds bearing structural motifs similar to 3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one have been synthesized and characterized, demonstrating useful properties as photosensitizers. Their high singlet oxygen quantum yield makes them candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Chemical Transformations
The compound's core structure facilitates the synthesis of diverse and complex heterocycles, including carbazoles and cyclopent[b]indoles, through reactions with alpha,beta-unsaturated ketones and aldehydes. Such syntheses are pivotal for creating molecules with potential therapeutic applications (Katritzky, Zhang, Xie, & Ghiviriga, 1996).
Hetero-Fused Analogues Synthesis
Further research illustrates the synthesis of highly functionalized benzo[b]thiophenes and their hetero-fused analogues via innovative one-pot strategies. These methodologies pave the way for creating 2-functionalized 3-cyanobenzo[b]- and hetero-fused thiophenes, highlighting the structural versatility and potential of these compounds in various scientific and technological fields (Acharya, Kumar, Saraiah, & Ila, 2015).
properties
IUPAC Name |
(3Z)-3-[(4-bromothiophen-2-yl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-8-5-9(17-7-8)6-11-10-3-1-2-4-12(10)15-13(11)16/h1-7H,(H,15,16)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXUHKXDKGXHFK-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CS3)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=CS3)Br)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2650064.png)
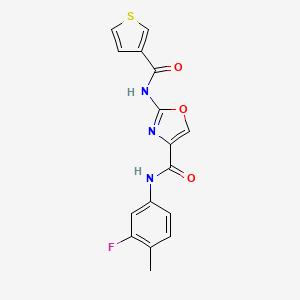
![Ethyl 2-({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2650068.png)
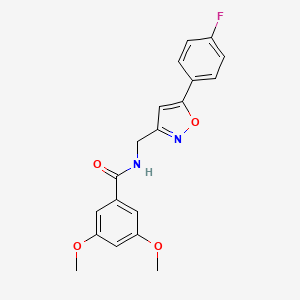
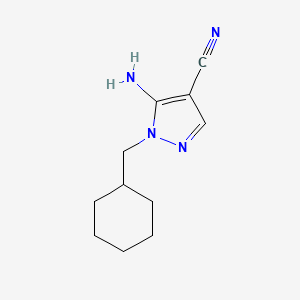
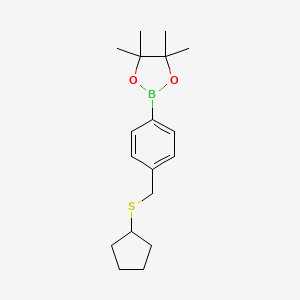
![N-(3,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2650073.png)
![4-[2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)ethyl]morpholine](/img/structure/B2650077.png)
![[4-(5-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2650078.png)

![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2650080.png)

